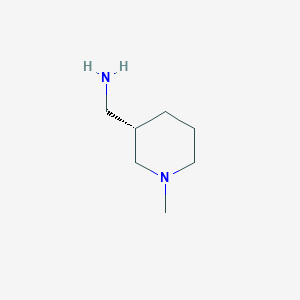

(S)-1-Methyl-3-aminomethyl-piperidine

Description

BenchChem offers high-quality (S)-1-Methyl-3-aminomethyl-piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-1-Methyl-3-aminomethyl-piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(3S)-1-methylpiperidin-3-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-9-4-2-3-7(5-8)6-9/h7H,2-6,8H2,1H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEDTYNCWGSIWBK-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@H](C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-1-Methyl-3-aminomethyl-piperidine for Researchers and Drug Development Professionals

Introduction

(S)-1-Methyl-3-aminomethyl-piperidine is a chiral substituted piperidine that serves as a valuable building block in medicinal chemistry and drug discovery. The piperidine motif is a highly privileged scaffold, present in a wide array of clinically approved drugs targeting conditions ranging from cancer to central nervous system (CNS) disorders.[1] The introduction of chirality and specific substitution patterns on the piperidine ring allows for the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties.[2] This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of (S)-1-Methyl-3-aminomethyl-piperidine, offering a technical resource for scientists engaged in the design and synthesis of novel therapeutics.

The unique structural features of this compound, namely the tertiary amine within the ring and the primary amine on the methyl substituent at the chiral center, offer multiple points for chemical modification, making it a versatile intermediate for the construction of complex molecular architectures.[3] Its ability to act as a building block in the synthesis of more complex organic molecules positions it as a valuable intermediate in drug development and research.[3]

Chemical and Physical Properties

The physical and chemical properties of the racemic mixture and the (S)-Boc-protected precursor are summarized below. The properties of the (S)-enantiomer are expected to be very similar to those of the racemate, with the primary distinction being its optical activity.

| Property | 3-(Aminomethyl)-1-methyl-piperidine (Racemate) | (S)-1-Boc-3-(aminomethyl)piperidine |

| CAS Number | 14613-37-7[3] | 140645-24-5[4] |

| Molecular Formula | C₇H₁₆N₂[3] | C₁₁H₂₂N₂O₂[4] |

| Molecular Weight | 128.22 g/mol [3] | 214.31 g/mol [4] |

| Appearance | Colorless to pale yellow liquid[3] | Liquid |

| Boiling Point | 58°C at 6 mmHg | Not available |

| Density | 0.9096 g/cm³ | 1.008 g/mL at 25 °C |

| Refractive Index | Not available | n20/D 1.4754 |

| Storage | 0-8°C[3] | 2-8°C |

Synthesis of (S)-1-Methyl-3-aminomethyl-piperidine

The synthesis of (S)-1-Methyl-3-aminomethyl-piperidine is most efficiently achieved from its commercially available N-Boc protected precursor, (S)-1-Boc-3-(aminomethyl)piperidine. The synthesis involves a two-step process: N-methylation of the piperidine nitrogen followed by the deprotection of the Boc group. A similar strategy has been reported for the synthesis of the (R)-enantiomer.

Experimental Protocol:

Step 1: Synthesis of tert-butyl ((S)-1-methylpiperidin-3-yl)methylcarbamate

-

To a solution of (S)-1-Boc-3-(aminomethyl)piperidine (1 equivalent) in a suitable solvent such as methanol or acetonitrile, add aqueous formaldehyde (1.1 equivalents).

-

Cool the reaction mixture to 0°C in an ice bath.

-

Add a reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride (1.5 equivalents), portion-wise while maintaining the temperature at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-methylated product.

-

Purify the crude product by column chromatography on silica gel if necessary.

Step 2: Deprotection to (S)-1-Methyl-3-aminomethyl-piperidine

-

Dissolve the tert-butyl ((S)-1-methylpiperidin-3-yl)methylcarbamate from the previous step in a suitable solvent such as dichloromethane or 1,4-dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, to the solution.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

-

The resulting product will be the salt of the desired amine (e.g., trifluoroacetate or hydrochloride salt).

-

To obtain the free base, dissolve the salt in water and basify with a strong base such as sodium hydroxide or potassium hydroxide to a pH > 12.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over a suitable drying agent, filter, and concentrate under reduced pressure to yield (S)-1-Methyl-3-aminomethyl-piperidine.

Caption: Synthetic workflow for (S)-1-Methyl-3-aminomethyl-piperidine.

Spectroscopic Characterization

The identity and purity of (S)-1-Methyl-3-aminomethyl-piperidine can be confirmed using standard spectroscopic techniques. The NMR spectra of the (S)-enantiomer are expected to be identical to those of the racemic mixture.

¹H NMR (CDCl₃) of 3-(Aminomethyl)-1-methylpiperidine (Racemate):

-

δ 2.82-2.92 (m, 2H, CH₂NH₂)

-

δ 2.64 (m, 2H)

-

δ 2.30 (s, 3H, NCH₃)

-

δ 1.91 (m, 1H)

-

δ 1.79 (m, 1H)

-

δ 1.72 (m, 1H)

-

δ 1.65 (m, 2H)

-

δ 0.90 (m, 2H)

¹³C NMR (CDCl₃) of 3-(Aminomethyl)-1-methylpiperidine (Racemate):

-

δ 60.3 (CH₂)

-

δ 46.7 (NCH₃)

-

δ 46.0 (CH₂)

-

δ 39.9 (CH)

-

δ 36.4 (CH₂)

-

δ 28.0 (CH₂)

-

δ 25.2 (CH₂)

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Applications in Drug Discovery and Medicinal Chemistry

The piperidine scaffold is a cornerstone in the development of pharmaceuticals due to its favorable physicochemical properties, which can enhance drug-like characteristics such as metabolic stability and bioavailability.[1] The introduction of a chiral center, as in (S)-1-Methyl-3-aminomethyl-piperidine, is a critical strategy in modern drug design to optimize interactions with biological targets and improve efficacy and safety profiles.[2]

This chiral building block is particularly useful in the synthesis of compounds targeting the Central Nervous System (CNS) and in the development of kinase inhibitors .[5] The primary and tertiary amine functionalities provide handles for a variety of chemical transformations, allowing for its incorporation into diverse molecular frameworks.

Potential Therapeutic Areas:

-

Neurodegenerative Diseases: The piperidine core is found in numerous CNS-active drugs. The specific stereochemistry of the (S)-enantiomer can lead to selective binding to receptors and enzymes implicated in neurological disorders.

-

Oncology: As a component in the synthesis of kinase inhibitors, this molecule can contribute to the development of targeted cancer therapies.

-

Analgesics: Substituted piperidines have a long history in the development of pain management medications.[3]

The general workflow for utilizing a chiral building block like (S)-1-Methyl-3-aminomethyl-piperidine in a drug discovery program is outlined below.

Caption: Drug discovery workflow utilizing a chiral building block.

Safety and Handling

As a research chemical, (S)-1-Methyl-3-aminomethyl-piperidine and its precursors should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Based on the data for the N-Boc protected precursor and related compounds, the following GHS hazard classifications should be considered:

-

Acute Toxicity, Oral (Harmful if swallowed) [6]

-

Skin Corrosion/Irritation (Causes skin irritation) [6]

-

Serious Eye Damage/Eye Irritation (Causes serious eye irritation) [6]

-

Specific Target Organ Toxicity — Single Exposure (May cause respiratory irritation) [6]

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

(S)-1-Methyl-3-aminomethyl-piperidine is a strategically important chiral building block for the synthesis of novel chemical entities with therapeutic potential. Its well-defined stereochemistry and versatile functional groups make it an attractive starting material for drug discovery programs, particularly in the areas of CNS disorders and oncology. This guide provides a foundational understanding of its properties, synthesis, and applications to aid researchers in leveraging this valuable compound in their scientific endeavors.

References

-

1-BOC-3-Aminopiperidine | C10H20N2O2 | CID 545809. PubChem. Available at: [Link]

-

3-(aminometil)-1-metil-piperidina. Chem-Impex. Available at: [Link]

-

Gautam, L. N., Su, Y., Akhmedov, N. G., Petersen, J. L., & Shi, X. (2014). Asymmetric synthesis of substituted NH-piperidines from chiral amines. Organic & Biomolecular Chemistry, 12(33), 6465–6469. Available at: [Link]

-

Piperidine, 1-methyl-. NIST Chemistry WebBook. Available at: [Link]

-

Kucinska, M., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Molecules, 28(18), 6523. Available at: [Link]

- CN103304472A - Method for synthesizing 1-BOC-3-piperidone. Google Patents.

- CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method. Google Patents.

-

Silva, A. B. F., et al. (2017). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Bioorganic & Medicinal Chemistry, 25(24), 6559–6568. Available at: [Link]

-

Gautam, L. N., & Shi, X. (2009). One-Pot Asymmetric Synthesis of Substituted Piperidines by Exocyclic Chirality Induction. Organic Letters, 11(20), 4536–4539. Available at: [Link]

-

Kuchař, M., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2168. Available at: [Link]

-

(1-Methylpiperidin-2-yl)methanamine. PubChem. Available at: [Link]

-

Papke, R. L., et al. (2019). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience, 10(10), 4367–4377. Available at: [Link]

-

Piperidine, 1-methyl- (IR Spectrum). NIST Chemistry WebBook. Available at: [Link]

-

O'Donnell, C. J., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 283, 116999. Available at: [Link]

-

(S)-Piperidin-3-Ylmethanamine Dihydrochloride. MySkinRecipes. Available at: [Link]

-

Uth, C., et al. (2023). Novel amino‐Li resin for water‐based solid‐phase peptide synthesis. Journal of Peptide Science, 29(8), e3489. Available at: [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. thieme-connect.de [thieme-connect.de]

- 3. chemimpex.com [chemimpex.com]

- 4. (S)-1-BOC-3-(Aminomethyl)piperidine, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 5. (S)-Piperidin-3-Ylmethanamine Dihydrochloride [myskinrecipes.com]

- 6. 1-BOC-3-Aminopiperidine | C10H20N2O2 | CID 545809 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structure and Stereochemistry of (S)-1-Methyl-3-aminomethyl-piperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1] Its prevalence is particularly notable in agents targeting the central nervous system (CNS).[2] This guide provides a detailed technical overview of a specific chiral derivative, (S)-1-Methyl-3-aminomethyl-piperidine, a versatile building block for drug discovery and development.[3] This document will delve into its three-dimensional structure, stereochemical nuances, a validated synthetic pathway, and methods for its characterization, offering a comprehensive resource for researchers in the field.

Molecular Structure and Stereochemistry

(S)-1-Methyl-3-aminomethyl-piperidine possesses a six-membered heterocyclic ring with a nitrogen atom, classifying it as a piperidine. The structure is characterized by two key substituents: a methyl group attached to the nitrogen atom at position 1, and an aminomethyl group at position 3. The designation "(S)" indicates the specific stereochemical configuration at the chiral center, C3.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₆N₂ | [4] |

| Molecular Weight | 128.22 g/mol | [4] |

| Boiling Point | 58°C at 6 mmHg | [4] |

| Density | 0.9096 g/cm³ | [4] |

| pKa | 10.12 (Predicted) | [4] |

| Appearance | Colorless to pale yellow liquid | [4] |

Stereochemical Considerations and Conformational Analysis

The piperidine ring exists predominantly in a chair conformation to minimize steric strain. In (S)-1-Methyl-3-aminomethyl-piperidine, the substituents at positions 1 and 3 can adopt either axial or equatorial positions. The relative stability of these conformers is dictated by steric interactions, particularly 1,3-diaxial interactions.[5][6]

Generally, larger substituents prefer the more spacious equatorial position to avoid steric clashes with axial hydrogens on the same side of the ring.[5] For cis-1,3-disubstituted cyclohexanes, the diequatorial conformer is significantly more stable than the diaxial conformer.[7] In the case of trans-1,3-disubstituted cyclohexanes, one substituent is axial and the other is equatorial, leading to conformers of similar energy.[8]

For (S)-1-Methyl-3-aminomethyl-piperidine, the N-methyl group will rapidly invert, but the C3-aminomethyl group's conformational preference is crucial. The diequatorial conformation is expected to be the most stable, minimizing steric hindrance.[6] In this preferred conformation, both the N-methyl group and the C3-aminomethyl group would occupy equatorial positions, leading to a more stable, lower-energy state. The energetic penalty of a 1,3-diaxial interaction between a methyl group and a hydrogen is approximately 3.56 kJ/mol.[9]

Figure 1: Chair conformations of (S)-1-Methyl-3-aminomethyl-piperidine.

Synthesis of (S)-1-Methyl-3-aminomethyl-piperidine

A robust and stereocontrolled synthesis of (S)-1-Methyl-3-aminomethyl-piperidine can be achieved through a multi-step sequence starting from a chiral precursor. An enzymatic approach offers high enantioselectivity.

Proposed Synthetic Pathway

Figure 2: Proposed synthetic pathway.

Experimental Protocol

Step 1: Enantioselective Synthesis of (S)-N-protected-3-aminopiperidine

This key stereochemical step can be accomplished using a transaminase enzyme, which facilitates the asymmetric amination of a prochiral ketone.

-

Rationale: Transaminases are highly stereoselective enzymes, enabling the production of the desired (S)-enantiomer with high enantiomeric excess.[10] The N-protecting group (e.g., Boc or Cbz) is crucial for directing the enzymatic reaction and for subsequent manipulations.

-

Protocol:

-

To a buffered aqueous solution containing a suitable amino donor (e.g., isopropylamine), add the N-protected 3-piperidone.

-

Introduce a pyridoxal 5'-phosphate (PLP) cofactor and the (S)-selective ω-transaminase.

-

Maintain the reaction at a controlled pH and temperature, monitoring the conversion by an appropriate analytical technique (e.g., HPLC or TLC).

-

Upon completion, extract the product with an organic solvent, and purify by chromatography.

-

Step 2: Deprotection of the Piperidine Nitrogen

The protecting group on the piperidine nitrogen is removed to allow for subsequent N-methylation.

-

Rationale: The choice of deprotection conditions depends on the protecting group used in Step 1. For a Boc group, acidic conditions are employed, while a Cbz group is typically removed by hydrogenolysis.

-

Protocol (for Boc deprotection):

-

Dissolve the (S)-N-Boc-3-aminopiperidine in a suitable solvent (e.g., dichloromethane or dioxane).

-

Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

-

Stir the reaction at room temperature until deprotection is complete (monitored by TLC or LC-MS).

-

Remove the solvent and excess acid under reduced pressure to yield the crude (S)-3-aminopiperidine salt.

-

Step 3: Selective Protection of the Exocyclic Amine

To differentiate the two amino groups for the subsequent N-methylation, the more reactive primary exocyclic amine is selectively protected.

-

Rationale: The primary amine is more nucleophilic than the secondary amine of the piperidine ring, allowing for its selective protection under controlled conditions. The Boc group is a suitable choice for this purpose.

-

Protocol:

-

Dissolve the (S)-3-aminopiperidine in a suitable solvent (e.g., dichloromethane).

-

In the presence of a base (e.g., triethylamine), add di-tert-butyl dicarbonate (Boc₂O) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete.

-

Work up the reaction and purify the resulting (S)-N-Boc-3-aminomethyl-piperidine.

-

Step 4: N-Methylation of the Piperidine Ring

The secondary amine of the piperidine ring is methylated via reductive amination.

-

Rationale: Reductive amination is a highly efficient and widely used method for the N-alkylation of amines.[4] It involves the formation of an iminium ion intermediate from the reaction of the amine with an aldehyde (in this case, formaldehyde), followed by reduction with a mild reducing agent.[11] Sodium cyanoborohydride (NaBH₃CN) is a common choice as it is selective for the iminium ion over the aldehyde.

-

Protocol:

-

Dissolve the (S)-N-Boc-3-aminomethyl-piperidine in a suitable solvent, such as methanol.

-

Add aqueous formaldehyde.

-

Cool the mixture to 0 °C and add sodium cyanoborohydride portion-wise.

-

Stir the reaction at room temperature overnight.

-

Quench the reaction, extract the product, and purify to obtain (S)-1-Methyl-3-(N-Boc-aminomethyl)-piperidine.

-

Step 5: Final Deprotection

The Boc protecting group on the exocyclic amine is removed to yield the final product.

-

Rationale: Similar to Step 2, acidic conditions are used to remove the Boc group.

-

Protocol:

-

Dissolve the product from Step 4 in a suitable solvent.

-

Add a strong acid (e.g., TFA or HCl in dioxane).

-

Stir until deprotection is complete.

-

Remove the solvent and acid under reduced pressure. The product can be isolated as the free base or as a salt.

-

Spectroscopic Characterization

The structure of (S)-1-Methyl-3-aminomethyl-piperidine can be confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the overlapping signals of the piperidine ring protons. Key expected signals include:

-

A singlet for the N-methyl protons.

-

A multiplet for the proton at the C3 chiral center.

-

Distinct multiplets for the axial and equatorial protons of the piperidine ring.

-

Signals corresponding to the aminomethyl protons. The exact chemical shifts and coupling constants will depend on the solvent and the conformational equilibrium of the molecule.[12][13]

-

-

¹³C NMR: The carbon NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule.

-

A signal for the N-methyl carbon.

-

A signal for the C3 chiral carbon.

-

Signals for the carbons of the aminomethyl group.

-

Signals for the remaining four carbons of the piperidine ring. The chemical shifts of the piperidine ring carbons are sensitive to the nature and orientation of the substituents.[14][15]

-

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. Electron ionization (EI) or electrospray ionization (ESI) techniques can be used. The fragmentation pattern can provide further structural information.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the N-H bonds of the primary amine (typically two bands in the region of 3300-3500 cm⁻¹) and the C-H bonds of the alkyl groups.

Chiral Analysis

Ensuring the enantiomeric purity of the final product is crucial. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common method for this analysis.

-

Rationale: Direct analysis of the enantiomers of (S)-1-Methyl-3-aminomethyl-piperidine can be challenging due to the lack of a strong chromophore for UV detection. Therefore, a pre-column derivatization step is often employed.[11]

-

Protocol:

-

Derivatize the primary amine of the sample with a chiral derivatizing agent that contains a chromophore (e.g., Marfey's reagent) or an achiral agent that introduces a chromophore (e.g., p-toluenesulfonyl chloride).[11][16]

-

Separate the resulting diastereomers or derivatized enantiomers on a suitable chiral HPLC column (e.g., Chiralpak AD-H).[11]

-

Use a mobile phase typically consisting of a mixture of alkanes and an alcohol (e.g., hexane/isopropanol).

-

Detect the separated compounds using a UV detector at an appropriate wavelength.

-

The enantiomeric excess (e.e.) can be calculated from the relative peak areas of the two enantiomers.

-

Applications in Drug Discovery

The (S)-1-Methyl-3-aminomethyl-piperidine scaffold is a valuable building block in the synthesis of novel therapeutic agents, particularly for CNS disorders. The piperidine ring is a common motif in drugs targeting a wide range of receptors and enzymes in the brain.[17] The specific stereochemistry at the C3 position can be critical for achieving high affinity and selectivity for a particular biological target. The primary amine of the aminomethyl group provides a convenient handle for further chemical modifications, allowing for the generation of diverse compound libraries for screening and lead optimization.[1][2]

Safety and Handling

The safety data for (S)-1-Methyl-3-aminomethyl-piperidine is not extensively documented. However, based on the data for the related compound 3-(aminomethyl)piperidine, it should be handled with care. It is expected to be a skin and eye irritant and may cause respiratory irritation.[18]

-

Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

References

- Deniau, G., & et al. (2008). An efficient synthesis of (R)- and (S)-2-(aminomethyl)piperidine dihydrochloride. Tetrahedron Asymmetry, 19(19), 2330-2333.

-

Chemistry LibreTexts. (2022). 4.8: Conformations of Disubstituted Cyclohexanes. Retrieved from [Link]

- Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395.

- Google Patents. (n.d.). CN105699582A - HPLC detection method of 3-aminopiperidine isomer.

-

White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]

- Babu, C. V. R., Vuyyuru, N. R., Reddy, K. P., Suryanarayana, M. V., & Mukkanti, K. (2014).

-

OpenOChem Learn. (n.d.). Conformational Analysis. Retrieved from [Link]

- Stoyanov, S., et al. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 26(11), 3123.

- Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.

-

MySkinRecipes. (n.d.). 3-(Aminomethyl)piperidine. Retrieved from [Link]

-

St. Paul's Cathedral Mission College. (n.d.). CYCLIC STEREOCHEMISTRY SEM-5, CC-12 PART-6, PPT-6 Part-6: Conformation-VI CONTENTS • Conformational Analysis of 1,3-Disubsti. Retrieved from [Link]

-

Unknown. (n.d.). Exercise 8: - Conformational analysis and nomenclature of cyclohexanes 1. The axial conformation of fluorocyclohexane is 1.05 kJ. Retrieved from [Link]

- Google Patents. (n.d.). CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method.

-

ResearchGate. (2002). Complete assignment of the 1H and 13C NMR spectra of some N-benzyl-(piperidin or pyrrolidin)-purines. Retrieved from [Link]

- Simmler, L. D., Buser, T. A., & Donahue, M. F. (2013).

-

ResearchGate. (2014). Estimation of Enantiomeric Impurity in Piperidin-3-Amine by Chiral HPLC With Precolumn Derivatization. Retrieved from [Link]

- Satała, G., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 12(15), 2846-2861.

-

YouTube. (2022). Cis / Trans-1,3 Disubstitution, Energy of the two Chair Cyclohexanes. Retrieved from [Link]

-

Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]

-

Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. (n.d.). Retrieved from [Link]

-

Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC. (n.d.). Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 3-(Aminomethyl)piperidine [myskinrecipes.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 3-(Aminomethyl)-1-methylpiperidine | 14613-37-7 [chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Conformational Analysis | OpenOChem Learn [learn.openochem.org]

- 7. spcmc.ac.in [spcmc.ac.in]

- 8. m.youtube.com [m.youtube.com]

- 9. sites.ualberta.ca [sites.ualberta.ca]

- 10. CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method - Google Patents [patents.google.com]

- 11. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

- 13. rsc.org [rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]

- 17. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 18. fishersci.be [fishersci.be]

A Researcher's Guide to the Spectroscopic Characterization of (S)-1-Methyl-3-aminomethyl-piperidine

This technical guide provides an in-depth analysis of the spectroscopic data for the chiral synthetic building block, (S)-1-Methyl-3-aminomethyl-piperidine. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on not only presenting the data but also elucidating the underlying principles and experimental considerations essential for structural verification and quality assessment.

Introduction

(S)-1-Methyl-3-aminomethyl-piperidine is a valuable chiral amine in medicinal chemistry and organic synthesis. Its stereospecific structure, containing a tertiary amine within the piperidine ring and a primary amine on the methyl substituent, makes it a crucial component in the synthesis of complex molecular architectures with specific biological activities. Accurate and comprehensive structural elucidation is paramount to ensure the integrity of downstream applications. This guide will walk through the essential spectroscopic techniques used to confirm the identity and purity of this compound.

Molecular Structure and Key Spectroscopic Features

The structure of (S)-1-Methyl-3-aminomethyl-piperidine presents several key features that are differentiable by spectroscopic methods. The presence of a saturated heterocyclic ring, a chiral center at the C3 position, and two distinct amine functionalities provides a rich landscape for spectroscopic analysis.

Caption: Molecular structure of (S)-1-Methyl-3-aminomethyl-piperidine.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms. The data presented here is based on the characterization of 3-(Aminomethyl)-1-methylpiperidine.[1]

1.1: Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate interpretation.

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of (S)-1-Methyl-3-aminomethyl-piperidine.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical as its residual peak should not overlap with key analyte signals.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is set to 0.00 ppm and serves as a reference point for chemical shifts.[2]

Instrument Parameters (Example for a 400 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single pulse (zg30)

-

Number of Scans: 16-32 (dependent on sample concentration)

-

Acquisition Time: ~4 seconds

-

Relaxation Delay: 1-2 seconds

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled (zgpg30)

-

Number of Scans: 1024 or more (due to the lower natural abundance of ¹³C)

-

Acquisition Time: ~1-2 seconds

-

Relaxation Delay: 2 seconds

-

1.2: ¹H NMR Spectral Data and Interpretation

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 2.92 | m | 1H | CH ₂NH₂ |

| 2.82 | m | 1H | CH ₂NH₂ |

| 2.64 | m | 2H | Piperidine ring protons |

| 2.30 | s | 3H | N-CH ₃ |

| 1.91 | m | 1H | Piperidine ring proton |

| 1.79 | m | 1H | Piperidine ring proton |

| 1.72 | m | 1H | CH at C3 |

| 1.65 | m | 2H | Piperidine ring protons |

| 0.90 | m | 2H | Piperidine ring protons |

Source: ChemicalBook, CAS 14613-37-7.[1]

Interpretation Insights:

-

N-Methyl Group: The sharp singlet at 2.30 ppm integrating to three protons is a characteristic signal for the N-methyl group. Its singlet nature arises from the absence of adjacent protons to couple with.

-

Aminomethyl Protons: The multiplets at 2.92 and 2.82 ppm correspond to the two diastereotopic protons of the aminomethyl group (-CH₂NH₂). Their distinct chemical shifts are due to the chiral center at C3.

-

Piperidine Ring Protons: The complex series of multiplets between 0.90 and 2.64 ppm are characteristic of the piperidine ring protons. The overlapping nature of these signals is due to the conformational flexibility of the ring and complex spin-spin coupling patterns. The proton at the chiral C3 position is observed around 1.72 ppm.

1.3: ¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 60.3 | Piperidine ring C |

| 46.7 | N-C H₃ |

| 46.0 | C H₂NH₂ |

| 39.9 | C H at C3 |

| 36.4 | Piperidine ring C |

| 28.0 | Piperidine ring C |

| 25.2 | Piperidine ring C |

Source: ChemicalBook, CAS 14613-37-7.[1]

Interpretation Insights:

-

N-Methyl Carbon: The signal at 46.7 ppm is assigned to the N-methyl carbon.

-

Aminomethyl Carbon: The peak at 46.0 ppm corresponds to the carbon of the aminomethyl group.

-

Piperidine Ring Carbons: The remaining signals at 60.3, 39.9, 36.4, 28.0, and 25.2 ppm are assigned to the carbons of the piperidine ring. The signal at 39.9 ppm is attributed to the methine carbon at the C3 position.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule.

2.1: Experimental Protocol for IR Data Acquisition

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of neat (S)-1-Methyl-3-aminomethyl-piperidine directly onto the crystal.

-

Collect the sample spectrum. The instrument software will automatically subtract the background spectrum.

2.2: Expected IR Spectral Data and Interpretation

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3250 | N-H stretch | Primary amine (-NH₂) |

| 2950-2800 | C-H stretch | Aliphatic (piperidine ring and methyl groups) |

| 1650-1580 | N-H bend (scissoring) | Primary amine (-NH₂) |

| 1470-1430 | C-H bend | CH₂ and CH₃ groups |

| 1100-1000 | C-N stretch | Aliphatic amine |

Interpretation Insights:

-

N-H Vibrations: The most telling signals for the presence of the primary amine will be the N-H stretching bands in the 3400-3250 cm⁻¹ region (often appearing as a doublet for a primary amine) and the N-H bending vibration around 1650-1580 cm⁻¹.

-

C-H Vibrations: Strong, sharp absorptions in the 2950-2800 cm⁻¹ range are indicative of the numerous aliphatic C-H bonds in the molecule.

-

C-N Vibrations: The C-N stretching vibrations for both the tertiary amine in the ring and the primary amine substituent will appear in the fingerprint region (1100-1000 cm⁻¹).

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

3.1: Experimental Protocol for MS Data Acquisition

Method (Example using Electrospray Ionization - ESI):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) with a small amount of formic acid to promote protonation.

-

Infuse the sample solution directly into the ESI source of the mass spectrometer.

-

Acquire the mass spectrum in positive ion mode.

3.2: Mass Spectrometry Data and Interpretation

The data presented here is from Fast Atom Bombardment (FAB) and High-Resolution Fast Atom Bombardment (HRFABMS) mass spectrometry of 3-(Aminomethyl)-1-methylpiperidine.[1]

| m/z (FABMS) | Assignment |

| 129.1 | [M+H]⁺ (protonated molecule) |

| m/z (HRFABMS) | Calculated Mass for C₇H₁₇N₂ | Assignment |

| 129.1392 | 129.1392 | [M+H]⁺ |

Interpretation Insights:

-

Molecular Ion: The observation of a protonated molecule ([M+H]⁺) at m/z 129.1 in the FABMS spectrum is consistent with the molecular weight of 128.22 g/mol for C₇H₁₆N₂.

-

High-Resolution Data: The HRFABMS data provides a highly accurate mass measurement (129.1392), which matches the calculated exact mass for the protonated molecule (C₇H₁₇N₂). This high degree of accuracy is crucial for confirming the elemental composition of the molecule.

Fragmentation Pathway: A common fragmentation pathway for piperidine derivatives involves the cleavage of the ring. For (S)-1-Methyl-3-aminomethyl-piperidine, a likely fragmentation would involve the loss of the aminomethyl group or cleavage of the piperidine ring, leading to characteristic fragment ions.

Caption: A simplified potential fragmentation pathway in MS.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and self-validating system for the structural confirmation of (S)-1-Methyl-3-aminomethyl-piperidine. ¹H and ¹³C NMR establish the carbon-hydrogen framework and the connectivity of the atoms. IR spectroscopy confirms the presence of key functional groups, particularly the primary amine. Finally, mass spectrometry verifies the molecular weight and elemental composition. For researchers in drug discovery and development, a thorough understanding and application of these spectroscopic techniques are indispensable for ensuring the quality and identity of such critical chiral building blocks.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 545809, 1-BOC-3-Aminopiperidine. [Link] [Accessed Jan. 26, 2026].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 97998, (1-Methyl-3-piperidyl)methanol. [Link] [Accessed Jan. 26, 2026].

-

National Institute of Standards and Technology. Piperidine, 1-methyl-. NIST Chemistry WebBook, NIST Standard Reference Database Number 69, [Link] [Accessed Jan. 26, 2026].

-

National Institute of Standards and Technology. Piperidine, 1-methyl-. NIST Chemistry WebBook, NIST Standard Reference Database Number 69, [Link] [Accessed Jan. 26, 2026].

-

Doc Brown's Chemistry. 1H proton nmr spectrum of methylamine. [Link] [Accessed Jan. 26, 2026].

-

MDPI. Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. [Link] [Accessed Jan. 26, 2026].

-

NIH. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl-)-1H-pyrazole-4-carboxylates. [Link] [Accessed Jan. 26, 2026].

Sources

- 1. 3-(Aminomethyl)-1-methylpiperidine | 14613-37-7 [chemicalbook.com]

- 2. 1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

A Comprehensive Technical Guide to Determining the Solubility Profile of (S)-1-Methyl-3-aminomethyl-piperidine for Drug Development

Abstract

Solubility is a critical physicochemical property that governs the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate, ultimately impacting its bioavailability and therapeutic efficacy.[1][2][3] This technical guide provides a comprehensive framework for determining the solubility profile of (S)-1-Methyl-3-aminomethyl-piperidine, a versatile building block in pharmaceutical development.[4] Recognizing that direct solubility data for such specific compounds is often proprietary, this document focuses on establishing a robust, scientifically-grounded methodology. It is designed for researchers, scientists, and drug development professionals to generate reliable and reproducible solubility data. The guide details the necessary preliminary physicochemical characterization, strategic solvent selection, and step-by-step protocols for both thermodynamic and kinetic solubility assays, grounded in authoritative standards and field-proven expertise.

Introduction: The Imperative of Solubility in Pharmaceutical Sciences

The journey of a new chemical entity (NCE) from laboratory discovery to clinical application is fraught with challenges, with poor aqueous solubility being a primary cause of failure.[5] A drug must be in a dissolved state at the site of absorption to enter systemic circulation and exert its pharmacological effect.[5][6] Therefore, a thorough understanding of a compound's solubility profile is not merely a data point but a cornerstone of successful drug development, influencing everything from lead optimization and formulation design to predicting in vivo behavior.[1][7]

More than 40% of NCEs exhibit poor aqueous solubility, leading to inadequate bioavailability and therapeutic variability.[5] Early and accurate assessment of solubility allows for informed decisions, helping to identify potential liabilities and guide formulation strategies to overcome them.[7] This guide uses (S)-1-Methyl-3-aminomethyl-piperidine as a model compound to illustrate the principles and practices of solubility profiling.

1.1. Profile of the Target Compound: (S)-1-Methyl-3-aminomethyl-piperidine

-

Structure:

-

Molecular Formula: C₇H₁₆N₂

-

Molecular Weight: 128.22 g/mol [4]

-

Key Structural Features: (S)-1-Methyl-3-aminomethyl-piperidine is a chiral piperidine derivative featuring two basic nitrogen centers: a tertiary amine within the piperidine ring and a primary amine in the aminomethyl substituent. This dual basicity is the most critical determinant of its solubility behavior in aqueous media. As weak bases, these amines will become protonated (ionized) at pH values below their respective pKa's, a transformation that typically enhances aqueous solubility significantly. The molecule's relatively small size and potential for hydrogen bonding through the primary amine also suggest a degree of inherent polarity. It is known to be a valuable intermediate in the synthesis of pharmaceuticals, including analgesics and central nervous system agents.[4]

Foundational Physicochemical Characterization

Before embarking on solubility measurements, a foundational understanding of the compound's other physicochemical properties is essential for experimental design and data interpretation.

2.1. Determination of pKa

The pKa value(s) dictate the ionization state of a compound at a given pH. For (S)-1-Methyl-3-aminomethyl-piperidine, with its two basic centers, determining the pKa values is paramount. The Henderson-Hasselbalch equation will govern the ratio of ionized to non-ionized species, which in turn controls the pH-dependent solubility.

-

Causality: A compound is typically most soluble at a pH where it is fully ionized and least soluble when it is neutral. For a basic compound like this, solubility will increase as the pH decreases below its pKa.

-

Protocol Standard: Potentiometric titration is the gold-standard method for pKa determination. It involves titrating a solution of the compound with a strong acid or base and monitoring the pH change. The pKa is the pH at the half-equivalence point.

2.2. Lipophilicity Assessment (LogP/LogD)

Lipophilicity, commonly expressed as the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH, describes a compound's preference for a lipid versus an aqueous environment. It is a key predictor of membrane permeability.

-

Causality: A well-balanced molecule must be hydrophilic enough to dissolve in aqueous biological fluids but also lipophilic enough to cross cellular membranes.[6]

-

Protocol Standard: The shake-flask method, using n-octanol and a buffered aqueous phase, is the traditional method. The concentrations of the compound in both phases are measured after equilibration, typically by UV-Vis spectroscopy or LC-MS.

2.3. Solid-State Characterization

The solid form of the compound can have a profound impact on its measured solubility. Different crystalline forms (polymorphs) or an amorphous state can exhibit different solubilities.

-

Causality: Amorphous forms are generally more soluble but less stable than their crystalline counterparts. The most stable crystalline form will exhibit the true thermodynamic equilibrium solubility.[8]

-

Protocol Standard: Techniques such as Powder X-Ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and microscopy should be used to characterize the solid form of the material before and after solubility experiments to check for any phase transitions.[8]

Strategic Approach to Solubility Profiling

A comprehensive solubility profile requires a strategic selection of solvents and a clear understanding of the type of solubility being measured.

3.1. Solvent Selection Rationale

The choice of solvents should be systematic and relevant to the drug development process.[9][10] A tiered approach is recommended:

-

Tier 1: Biologically Relevant Aqueous Buffers: Per ICH M9 guidelines, solubility should be determined across the physiological pH range of 1.2 to 6.8.[11][12][13] This mimics the conditions of the gastrointestinal tract.

-

pH 1.2 (Simulated Gastric Fluid, without enzymes)

-

pH 4.5 (Acetate Buffer)

-

pH 6.8 (Simulated Intestinal Fluid, without enzymes)

-

-

Tier 2: Pharmaceutical Solvents & Co-solvents: These are important for formulation development. The selection should cover a range of polarities and hydrogen bonding capabilities.

-

Water (Purified/Milli-Q)

-

Ethanol

-

Propylene Glycol (PG)

-

Polyethylene Glycol 400 (PEG 400)

-

Dimethyl Sulfoxide (DMSO) - Note: Primarily used for stock solutions in early screening.

-

3.2. Kinetic vs. Thermodynamic Solubility

It is crucial to distinguish between kinetic and thermodynamic solubility, as they provide different insights and are relevant at different stages of development.[14][15]

-

Kinetic Solubility: Measures the concentration at which a compound, introduced from a DMSO stock solution, precipitates out of an aqueous buffer.[1] It's a rapid, high-throughput measurement useful for early-stage screening of large numbers of compounds.[1][16] The resulting value is often higher than the thermodynamic solubility because it can represent a supersaturated, metastable state.[14]

-

Thermodynamic Solubility: Represents the true equilibrium solubility, where the dissolved solute is in equilibrium with the solid material after an extended period.[1][2][17] This is the "gold standard" measurement, critical for late-stage development, formulation, and regulatory submissions.[18] The shake-flask method is the most reliable technique for its determination.[18]

Experimental Protocols & Methodologies

The following protocols are self-validating systems. Adherence to these steps ensures accuracy and reproducibility.

4.1. Protocol 1: Thermodynamic Solubility via the Shake-Flask Method

This method is considered the benchmark for determining equilibrium solubility.[18]

Objective: To determine the maximum concentration of (S)-1-Methyl-3-aminomethyl-piperidine that can be dissolved in a given solvent at equilibrium at a controlled temperature.

Materials:

-

(S)-1-Methyl-3-aminomethyl-piperidine (solid form, pre-characterized)

-

Selected solvents (e.g., pH 1.2, 4.5, 6.8 buffers)

-

Glass vials with screw caps

-

Orbital shaker with temperature control (e.g., 25°C or 37°C)

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Calibrated analytical balance

-

Calibrated pH meter

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spec)

Step-by-Step Methodology:

-

Preparation: Add an excess amount of the solid compound to a series of vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.[18][19] A visual excess is typically sufficient.

-

Solvent Addition: Add a precise volume of the pre-equilibrated solvent to each vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 37 ± 1°C for biopharmaceutical relevance).[11][19] Agitate for a sufficient duration to reach equilibrium. A common starting point is 24-48 hours.[19][20] To confirm equilibrium, samples can be taken at multiple time points (e.g., 24h, 48h, 72h); equilibrium is reached when consecutive measurements are consistent.[18]

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the vials to pellet the remaining solid.

-

Sampling & Filtration: Carefully withdraw a sample from the supernatant, ensuring no solid is disturbed. Immediately filter the sample through a syringe filter to remove any fine particulates. Self-Validation Check: The first few drops of the filtrate should be discarded to avoid any adsorption losses onto the filter membrane.

-

Quantification: Dilute the clear filtrate with a suitable mobile phase and analyze the concentration using a validated HPLC method. A calibration curve must be prepared using standards of known concentrations.

-

Final pH Check: Measure the pH of the remaining suspension in the vial to ensure it has not shifted significantly during the experiment.[18]

Caption: Workflow for Thermodynamic Solubility Determination.

4.2. Protocol 2: Kinetic Solubility via Nephelometry

This high-throughput method is ideal for early discovery.[7]

Objective: To rapidly determine the concentration at which (S)-1-Methyl-3-aminomethyl-piperidine precipitates when added from a DMSO stock to an aqueous buffer.

Materials:

-

10-20 mM DMSO stock solution of the compound

-

Aqueous buffers (e.g., PBS pH 7.4)

-

96- or 384-well microplates

-

Automated liquid handler (recommended)

-

Microplate nephelometer (e.g., NEPHELOstar Plus)[7]

Step-by-Step Methodology:

-

Plate Preparation: Dispense the aqueous buffer into the wells of a microplate.

-

Compound Addition: Using a liquid handler, perform serial dilutions of the DMSO stock solution directly into the buffer-filled wells. This creates a concentration gradient across the plate. The final DMSO concentration should be kept low (typically <1-2%) to minimize its effect on solubility.

-

Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at room temperature with gentle shaking to allow for precipitation.

-

Measurement: Place the microplate into a nephelometer. The instrument measures the light scattered by insoluble particles (precipitate) in each well.[7]

-

Data Analysis: Plot the measured relative nephelometry units (RNUs) against the compound concentration. The point at which the RNU signal sharply increases indicates the onset of precipitation. This concentration is defined as the kinetic solubility.[7]

Caption: High-Throughput Kinetic Solubility Workflow.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, structured table for easy comparison and analysis.

Table 1: Template for Thermodynamic Solubility Data of (S)-1-Methyl-3-aminomethyl-piperidine

| Solvent/Medium | pH (Initial) | pH (Final) | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) | Solid Form Post-Analysis (PXRD) |

| Simulated Gastric Fluid (w/o enzymes) | 1.2 | 37 | ||||

| Acetate Buffer | 4.5 | 37 | ||||

| Simulated Intestinal Fluid (w/o enzymes) | 6.8 | 37 | ||||

| Purified Water | ~7.0* | 25 | ||||

| Ethanol | NA | NA | 25 | |||

| Propylene Glycol | NA | NA | 25 |

*pH of unbuffered water can vary.

Interpretation of Results:

-

pH-Solubility Profile: For (S)-1-Methyl-3-aminomethyl-piperidine, solubility is expected to be highest at pH 1.2, where both amine groups are fully protonated, and decrease as the pH increases towards and beyond its pKa values. This profile is critical for predicting dissolution in different parts of the GI tract.

-

Biopharmaceutics Classification System (BCS): The aqueous solubility data across the pH 1.2-6.8 range is used to classify the drug substance according to the BCS.[11] A drug is considered "highly soluble" if its highest therapeutic dose can dissolve in 250 mL of buffer across this pH range.[11][12][13] This classification can support requests for biowaivers, reducing the need for in vivo bioequivalence studies.[11][21][22]

-

Formulation Strategy: Low solubility in aqueous media may necessitate enabling formulation strategies, such as salt formation, co-solvent systems, or amorphous solid dispersions. The data from organic and pharmaceutical co-solvents provides a direct guide for this work.[1][5]

Conclusion

This guide provides a robust and scientifically rigorous framework for determining the solubility profile of (S)-1-Methyl-3-aminomethyl-piperidine. By integrating foundational physicochemical characterization with validated protocols for both thermodynamic and kinetic solubility, researchers can generate the high-quality, reliable data necessary for informed decision-making throughout the drug development pipeline. A comprehensive understanding of solubility is not an obstacle but a critical tool for designing effective, safe, and bioavailable medicines.

References

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

-

Whyte, B. (2023, April 6). Drug solubility: why testing early matters in HTS. BMG LABTECH. [Link]

-

Brittain, H. G. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

-

Singh, S., & Kumar, S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. International Journal of Pharmaceutical Sciences and Research. [Link]

-

Asilomar Bio, Inc. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

-

Various Authors. (2025, August 7). Solvent selection for pharmaceuticals. ResearchGate. [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2019, November 20). M9 Biopharmaceutics Classification System-Based Biowaivers. [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

-

Suarez-Sharp, S., & De La Torre, L. G. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(3), 34-39. [Link]

-

Cristofoletti, R., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. AAPS PharmSciTech, 22(3), 90. [Link]

-

Kumar, S., & Singh, A. (2019). IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES. Journal of Medical Pharmaceutical and Allied Sciences, 8(6), 2403-2416. [Link]

-

Tsinman, O., et al. (2016). A review of methods for solubility determination in biopharmaceutical drug characterization. Journal of Pharmaceutical and Biomedical Analysis, 125, 273-292. [Link]

-

Thwaites, M., & Gani, R. (2011). Method for Prediction of Pharmaceutical Solubility for Solvent Selection. AIChE Annual Meeting Conference Proceedings. [Link]

-

Various Authors. (2023). Comparison of kinetic solubility with equilibrium solubility (μM) of... ResearchGate. [Link]

-

Admescope. (2025, May 12). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. [Link]

-

Oreate AI Blog. (2026, January 15). Kinetic vs. Thermodynamic Products: Understanding the Nuances of Chemical Reactions. [Link]

-

de Campos, D. P., et al. (2012). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 48(3), 405-412. [Link]

-

U.S. Food and Drug Administration (FDA). (2021). M9 Biopharmaceutics Classification System- Based Biowaivers. [Link]

-

ECA Academy. (2016, December 8). ICH M9: Biopharmaceutics Classification System-based Biowaivers. [Link]

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. 3-Aminomethyl-piperidine | 23099-21-0 [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 7. bmglabtech.com [bmglabtech.com]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. Method for Prediction of Pharmaceutical Solubility for Solvent Selection | AIChE [aiche.org]

- 11. database.ich.org [database.ich.org]

- 12. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 13. admescope.com [admescope.com]

- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 15. Kinetic vs. Thermodynamic Products: Understanding the Nuances of Chemical Reactions - Oreate AI Blog [oreateai.com]

- 16. enamine.net [enamine.net]

- 17. researchgate.net [researchgate.net]

- 18. dissolutiontech.com [dissolutiontech.com]

- 19. scielo.br [scielo.br]

- 20. bioassaysys.com [bioassaysys.com]

- 21. fda.gov [fda.gov]

- 22. ICH M9: Biopharmaceutics Classification System-based Biowaivers - ECA Academy [gmp-compliance.org]

Deconvoluting the Mechanism of Action for (S)-1-Methyl-3-aminomethyl-piperidine Derivatives: A Strategic Framework

An In-depth Technical Guide:

Introduction

The piperidine ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous approved therapeutics, particularly those targeting the central nervous system (CNS).[1][2] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations allow for potent and selective interactions with a wide array of biological targets. The (S)-1-Methyl-3-aminomethyl-piperidine scaffold is a particularly intriguing variant, incorporating a chiral center, a methylated tertiary amine, and a primary aminomethyl side chain. These features suggest a high potential for interaction with neuromodulatory systems. This guide presents a strategic framework for elucidating the potential mechanisms of action for derivatives of this scaffold, moving from structural hypothesis to rigorous experimental validation. It is designed for researchers and drug developers seeking a comprehensive and logical pathway to characterize novel chemical entities.

PART 1: Hypothesis Generation from Chemical Structure

The molecular architecture of (S)-1-Methyl-3-aminomethyl-piperidine provides critical clues to its potential biological targets. Its structure bears resemblance to endogenous neurotransmitters and known pharmacophores, allowing us to formulate several primary hypotheses.

-

Monoamine System Modulators: The overall structure, particularly the flexible aminomethyl side chain attached to a cyclic amine, is a classic feature of ligands for monoamine transporters (DAT, NET, SERT). The N-methyl group and the distance between the nitrogen atoms are consistent with motifs found in psychostimulants and other reuptake inhibitors.

-

Cholinergic Ligands: The N-methylpiperidine core is a well-established pharmacophore for both nicotinic (nAChR) and muscarinic (mAChR) acetylcholine receptors. Derivatives could function as agonists, antagonists, or allosteric modulators at these targets.

-

GABAergic Activity: The aminomethyl group can be considered a constrained analog of γ-aminobutyric acid (GABA), suggesting a potential interaction with GABA-A or GABA-B receptors.[3]

-

Sigma Receptor Ligands: Sigma receptors (σ1 and σ2) are known to bind a diverse range of piperidine-containing compounds and are implicated in various CNS functions. The lipophilic nature of the piperidine ring combined with the basic nitrogen atom fits the general pharmacophore for sigma receptor ligands.

PART 2: A Phased Experimental Framework for Mechanism of Action Elucidation

A tiered, self-validating experimental approach is crucial for definitively identifying the molecular target and mechanism of action.[4] This workflow ensures that resources are directed efficiently and that initial findings are robustly confirmed before proceeding to more in-depth studies.

Phase 1: Broad Target Screening and Hit Identification

The initial step is to screen the derivative against a large, diverse panel of CNS-relevant targets to identify high-affinity interactions without bias. Commercial services (e.g., Eurofins SafetyScreen, CEREP) provide an efficient means to accomplish this.

Experimental Protocol 1: Radioligand Binding Assay Panel

-

Objective: To identify primary molecular targets by assessing the ability of the test compound to displace a specific high-affinity radioligand from a panel of >100 receptors, transporters, and ion channels.

-

Methodology:

-

Prepare reaction mixtures containing cell membranes or recombinant proteins expressing the target of interest.

-

Add a known concentration of a specific radioligand (e.g., [³H]-WIN 35,428 for the dopamine transporter).

-

Add the (S)-1-Methyl-3-aminomethyl-piperidine derivative at a high concentration (e.g., 10 µM).

-

Incubate to allow binding to reach equilibrium.

-

Rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.

-

Quantify the radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis: Calculate the percent inhibition of radioligand binding caused by the test compound. A significant inhibition (typically >50%) flags a potential "hit."

Data Presentation: Hypothetical Screening Results

The table below summarizes hypothetical results from a broad screen, highlighting a significant and selective interaction with the dopamine transporter (DAT).

Table 1: Representative Data from a Broad Target Binding Screen (at 10 µM)

| Target | Radioligand | % Inhibition | Interpretation |

| Dopamine Transporter (DAT) | [³H]-WIN 35,428 | 92% | Primary Hit |

| Serotonin Transporter (SERT) | [³H]-Citalopram | 15% | No significant activity |

| Norepinephrine Transporter(NET) | [³H]-Nisoxetine | 21% | No significant activity |

| D₂ Dopamine Receptor | [³H]-Spiperone | 8% | No significant activity |

| M₁ Muscarinic Receptor | [³H]-Pirenzepine | 3% | No significant activity |

| σ₁ Receptor | [³H]-(+)-Pentazocine | 45% | Weak activity, secondary |

Phase 2: Hit Validation and Functional Characterization

A "hit" from a binding assay must be confirmed using an orthogonal, functional assay to ensure it is not an artifact and to determine the compound's pharmacological nature (e.g., inhibitor, agonist, antagonist).

Experimental Workflow: From Hit to Validated Target

Caption: A logical workflow for validating primary screening hits.

Experimental Protocol 2: Neurotransmitter Uptake Assay

-

Objective: To functionally validate the inhibition of the dopamine transporter (DAT) and determine the compound's potency (IC₅₀).

-

Methodology:

-

Culture cells stably expressing human DAT (e.g., HEK293-hDAT cells) or use primary neuronal cultures or synaptosomes.

-

Pre-incubate the cells with a range of concentrations of the (S)-1-Methyl-3-aminomethyl-piperidine derivative.

-

Initiate the uptake reaction by adding a low concentration of radiolabeled dopamine (e.g., [³H]-Dopamine).

-

Incubate for a short period (e.g., 10 minutes) at 37°C.

-

Terminate the uptake by rapidly washing the cells with ice-cold buffer.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

-

Data Analysis: Plot the percent inhibition of dopamine uptake against the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Phase 3: Elucidation of Downstream Signaling Pathways

Once the molecular target is validated (e.g., DAT inhibition), the next step is to investigate the downstream cellular consequences. Inhibition of DAT is expected to increase extracellular dopamine, leading to activation of postsynaptic dopamine receptors and their associated signaling cascades.

Hypothesized Signaling Pathway: DAT Inhibition

The following diagram illustrates the expected downstream effects of DAT inhibition by an (S)-1-Methyl-3-aminomethyl-piperidine derivative.

Caption: Hypothesized pathway following DAT inhibition.

Experimental Protocol 3: Western Blot for Downstream Signaling

-

Objective: To measure the activation of downstream signaling proteins, such as CREB (cAMP response element-binding protein), which is phosphorylated following D1 receptor activation.

-

Methodology:

-

Treat primary striatal neurons or a relevant cell line with the test compound for various time points (e.g., 0, 5, 15, 30 minutes).

-

Lyse the cells in a buffer containing phosphatase and protease inhibitors.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for phosphorylated CREB (p-CREB) and total CREB.

-

Incubate with HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis: Quantify the band intensities for p-CREB and total CREB. An increase in the p-CREB/total CREB ratio indicates activation of the downstream pathway.

Conclusion

The (S)-1-Methyl-3-aminomethyl-piperidine scaffold represents a promising starting point for the development of novel CNS-active agents. Its chemical structure strongly suggests a potential role as a modulator of monoamine, cholinergic, or other neuromodulatory systems. The phased experimental framework detailed in this guide—progressing from broad, unbiased screening to specific functional validation and downstream pathway analysis—provides a robust and scientifically rigorous path to definitively elucidate its mechanism of action. This systematic approach is essential for translating a promising chemical scaffold into a well-characterized drug candidate.

References

-

Title: Muscimol - Wikipedia. Source: Wikipedia. URL: [Link]

-

Title: Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Source: PubMed. URL: [Link]

-

Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Source: PubMed Central. URL: [Link]

-

Title: Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Source: PubMed Central. URL: [Link]

-

Title: Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. Source: MDPI. URL: [Link]

-

Title: Introduction to small molecule drug discovery and preclinical development. Source: Frontiers in Drug Discovery. URL: [Link]

-

Title: Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Source: Advanced Journal of Chemistry B. URL: [Link]

-

Title: The Experimentalist's Guide to Machine Learning for Small Molecule Design. Source: ACS Applied Bio Materials. URL: [Link]

-

Title: Structure of few bio-active compounds having 3-amino piperidine ring system. Source: ResearchGate. URL: [Link]

-

Title: Target identification of small molecules: an overview of the current applications in drug discovery. Source: PubMed Central. URL: [Link]

-

Title: Biophysical Approaches to Small Molecule Discovery and Validation. Source: YouTube. URL: [Link]

-

Title: (±)-3-(Boc-aminomethyl)piperidine. Source: MySkinRecipes. URL: [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Muscimol - Wikipedia [en.wikipedia.org]

- 4. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Unseen: A Technical Guide to the Safe Handling of (S)-1-Methyl-3-aminomethyl-piperidine

For Researchers, Scientists, and Drug Development Professionals

(S)-1-Methyl-3-aminomethyl-piperidine, a substituted piperidine derivative, is a valuable building block in pharmaceutical research and development, particularly in the synthesis of novel therapeutic agents.[1] Its unique structure, featuring a chiral center and a primary amine, makes it a key component in the exploration of new chemical entities. However, as with any novel or specialized chemical, a thorough understanding of its toxicological profile and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research.

This guide provides an in-depth overview of the known safety, handling, and toxicological information for (S)-1-Methyl-3-aminomethyl-piperidine. Due to the limited availability of data for this specific enantiomer, this document heavily references information available for the racemic mixture, 3-(Aminomethyl)-1-methylpiperidine (CAS 14613-37-7), as the closest available surrogate. It is crucial to treat the (S)-enantiomer with, at a minimum, the same level of caution as its racemic counterpart.

Toxicological Profile and Hazard Identification

GHS Hazard Classification (based on racemic mixture):

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity (Oral, Dermal, Inhalation) | GHS07 (Harmful) | Danger | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled[2] |

| Serious Eye Damage | GHS05 (Corrosion) | Danger | H318: Causes serious eye damage[2] |

The piperidine functional group itself is found in many pharmaceuticals and alkaloids.[4] However, the parent compound, piperidine, is a toxic and flammable liquid that can cause severe skin burns and eye damage.[5][6] Substituted piperidines, like the topic of this guide, can exhibit a wide range of biological activities and toxicities.[7][8] The presence of the aminomethyl group suggests that the compound will behave as a primary amine, which are often corrosive and can cause respiratory and skin irritation.[3]

Routes of Exposure and Symptoms

-

Inhalation: May cause respiratory irritation.[9] Inhalation of vapors or mists may be harmful.[2]

-

Skin Contact: Harmful if absorbed through the skin.[2] May cause skin irritation.[9] Prolonged or repeated contact can lead to dermatitis.

-

Eye Contact: Poses a risk of serious eye damage.[2] Direct contact can cause severe irritation, pain, and potential burns to the cornea.[10]

-

Ingestion: Harmful if swallowed.[2][3][9] May cause burns to the gastrointestinal tract.[10]

Physical and Chemical Properties

Detailed physical and chemical properties for the (S)-enantiomer are not widely published. The following data is for the racemic mixture, 3-(Aminomethyl)-1-methylpiperidine (CAS 14613-37-7), and should be used as a close approximation.

| Property | Value |

| Molecular Formula | C₇H₁₆N₂[2][7] |

| Molecular Weight | 128.22 g/mol [2][7] |

| Appearance | Colorless to pale yellow liquid[2] |

| Boiling Point | 58°C at 6 mmHg[2] |

| Density | 0.9096 g/cm³[2] |

Safe Handling and Storage

A proactive approach to safety is essential when working with (S)-1-Methyl-3-aminomethyl-piperidine. This involves a combination of engineering controls, administrative controls, and personal protective equipment (PPE).

Engineering Controls

-

Ventilation: All work with this compound should be conducted in a well-ventilated area.[9] A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.[11]

-

Eye Wash Stations and Safety Showers: These must be readily accessible in any laboratory where the compound is handled.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory for all personnel handling this chemical.

| PPE Type | Specifications | Rationale |

| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against splashes that can cause serious eye damage.[5][11] |

| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber with appropriate thickness and breakthrough time). A lab coat or chemical-resistant apron. | To prevent skin contact and absorption.[5][11] |

| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges may be necessary for spills or in situations where ventilation is inadequate. | To prevent inhalation of harmful vapors.[1] |

Handling Procedures

-

Avoid all personal contact, including inhalation.[9]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[9][12]

-

Wash hands thoroughly after handling.[1]

-

Use non-sparking tools and avoid sources of ignition if the compound is determined to be flammable.

Storage

-

Store in a cool, dry, and well-ventilated area.[13]

-

Store away from incompatible materials such as strong oxidizing agents.[5]

-

Some sources recommend storing under an inert atmosphere and at temperatures between 0-8°C.[2]

Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

First Aid Measures

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10][14]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[10][14] Seek immediate medical attention.

-